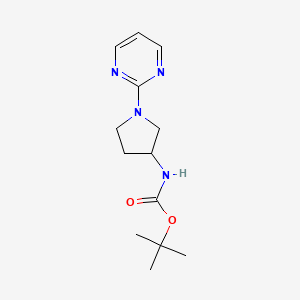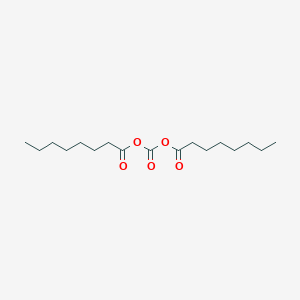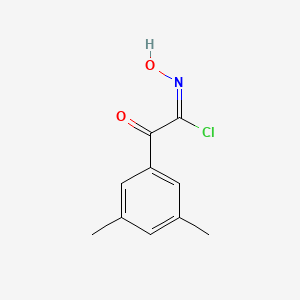
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a hydroxy-oxoethanimidoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride typically involves the reaction of 3,5-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: None required
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Azides or nitriles.
科学研究应用
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
相似化合物的比较
Similar Compounds
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one: Similar in structure but differs in functional groups and reactivity.
(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol: Shares the dimethylphenyl group but has different substituents and properties.
Uniqueness
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
属性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC 名称 |
(1E)-2-(3,5-dimethylphenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-6-3-7(2)5-8(4-6)9(13)10(11)12-14/h3-5,14H,1-2H3/b12-10+ |
InChI 键 |
COEZXNVRGHFXBZ-ZRDIBKRKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)C(=O)/C(=N\O)/Cl)C |
规范 SMILES |
CC1=CC(=CC(=C1)C(=O)C(=NO)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


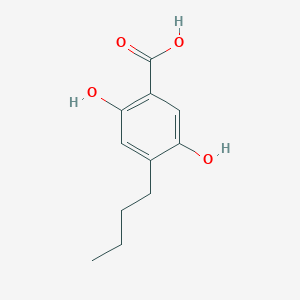
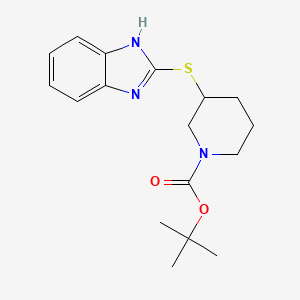
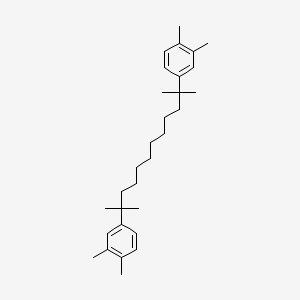

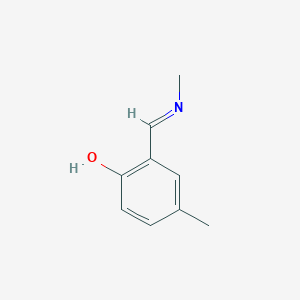
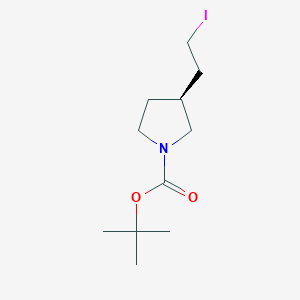

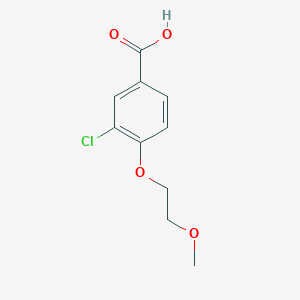
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
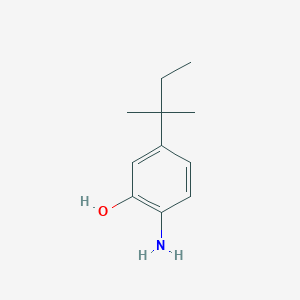
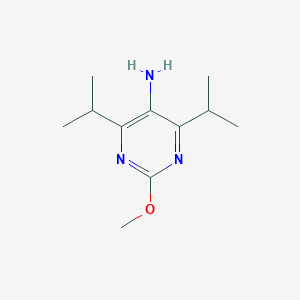
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
